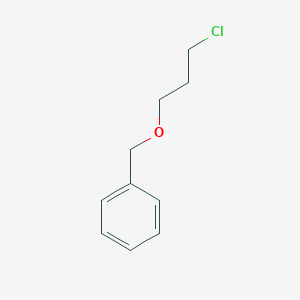

((3-Chloropropoxy)methyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloropropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQPOKBAQDQMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278117 | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26420-79-1 | |

| Record name | 26420-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3-Chloropropoxy)methyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloropropoxy Methyl Benzene

Established Synthetic Routes

Established methods for the synthesis of ((3-Chloropropoxy)methyl)benzene are predominantly based on classical organic reactions, including alkylation and Grignard reactions.

Alkylation represents a primary and straightforward approach for the synthesis of this compound. This method typically involves the Williamson ether synthesis, where an alkoxide reacts with an organohalide. In the context of this compound synthesis, this involves the reaction of benzyl (B1604629) alcohol with a dihalogenated propane (B168953) derivative.

A common pathway is the reaction of benzyl alcohol with 1-bromo-3-chloropropane (B140262). In this reaction, the benzyl alcohol is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding benzyl alkoxide. This nucleophilic alkoxide then attacks the more reactive carbon bearing the bromine atom in 1-bromo-3-chloropropane, displacing the bromide ion and forming the desired ether linkage. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

Reaction Scheme: C₆H₅CH₂OH + Br(CH₂)₃Cl + NaOH → C₆H₅CH₂O(CH₂)₃Cl + NaBr + H₂O

Alternative alkylating agents and bases can also be employed, and reaction conditions can be optimized to maximize the yield and minimize side products. sciencemadness.org For instance, using different solvents or temperatures can influence the reaction kinetics and selectivity. sciencemadness.org

| Reactant A | Reactant B | Base/Catalyst | Typical Yield | Reference |

| Benzyl alcohol | 1-Bromo-3-chloropropane | Sodium Hydroxide (NaOH) | Moderate to High | General Alkylation |

| Sodium benzoxide | 1-Bromo-3-chloropropane | N/A | High | Williamson Ether Synthesis |

| Benzyl alcohol | 1,3-Dichloropropane (B93676) | Potassium Carbonate (K₂CO₃) | Moderate | sciencemadness.org |

Grignard reagents offer a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of ethers, although less commonly than for alcohols. wikipedia.orgmnstate.edu A potential, though less direct, route for synthesizing this compound using a Grignard reagent would involve several steps. scienceinfo.com

One hypothetical pathway could start with the formation of a Grignard reagent from a protected benzyl halide, such as benzylmagnesium bromide. This reagent could then react with an appropriate electrophile containing the 3-chloropropoxy group. However, the reactivity of Grignard reagents with the chloroalkyl group presents a significant challenge, potentially leading to side reactions. wikipedia.org

A more plausible, multi-step approach could involve:

Reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an epoxide like epichlorohydrin.

Subsequent reaction steps to convert the resulting secondary alcohol to the final product.

Due to the complexity and potential for side reactions, the direct application of Grignard reagents for the one-step synthesis of this compound is not a preferred or commonly reported method.

Beyond standard alkylation, other methods have been reported for the synthesis of similar ethers, which could be adapted for this compound. These include reactions involving phase-transfer catalysis to improve the efficiency of the reaction between the aqueous phase (containing the alkoxide) and the organic phase (containing the alkyl halide).

Another approach involves the reaction of benzyl chloride with 3-chloropropanol in the presence of a base. This is another variation of the Williamson ether synthesis.

Reaction Scheme: C₆H₅CH₂Cl + HO(CH₂)₃Cl + NaOH → C₆H₅CH₂O(CH₂)₃Cl + NaCl + H₂O

The choice between using benzyl alcohol and 1-bromo-3-chloropropane versus benzyl chloride and 3-chloropropanol depends on the availability and cost of the starting materials, as well as the desired reaction conditions and yield.

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for ether synthesis, which are applicable to the production of this compound.

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of this compound, various catalytic systems can be envisioned.

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a well-established technique to facilitate the reaction between reactants in different phases. Catalysts like quaternary ammonium (B1175870) salts can transport the benzoxide anion from the aqueous or solid phase to the organic phase where it reacts with the alkyl halide. This enhances the reaction rate and allows for the use of less expensive inorganic bases.

Transition Metal Catalysis: While more commonly used for C-C and C-N bond formation, some transition metal catalysts can promote C-O bond formation. For instance, copper-catalyzed reactions have been used for the synthesis of diaryl ethers and could potentially be adapted for alkyl aryl or dialkyl ethers. clockss.org

Zeolite Catalysis: Zeolites can act as solid acid catalysts for reactions like the Friedel-Crafts alkylation of aromatic compounds with alcohols. researchgate.net A potential, though less direct route, could involve the zeolite-catalyzed reaction of benzene (B151609) with a suitable precursor containing the 3-chloropropoxy group.

| Catalytic System | Precursors | Advantage | Reference |

| Phase-Transfer Catalyst (e.g., TBAB) | Benzyl alcohol, 1-Bromo-3-chloropropane | Improved reaction rate, milder conditions | General PTC |

| Copper-based catalysts | Benzyl alcohol, 3-Chloropropoxy derivative | Potential for high selectivity | clockss.org |

| Zeolite Catalysts | Benzene, 3-Chloropropoxy-containing electrophile | Heterogeneous, reusable catalyst | researchgate.net |

For example, the use of biomass-derived benzyl alcohol could offer a more sustainable starting material. nih.gov On the other hand, developments in C-H activation could one day allow for the direct coupling of toluene (B28343) with 3-chloropropanol, bypassing the need for pre-functionalized benzyl halides or alcohols.

Furthermore, innovative chlorinating agents or methods for the selective chlorination of propanediol (B1597323) derivatives could provide more efficient access to the 3-chloropropoxy precursor. chemrxiv.org The use of dimethyl benzyl alcohol streams from industrial processes, as seen in the synthesis of other chemicals, could also be explored as a starting point. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on several key reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired ether and minimizing the formation of byproducts. francis-press.com The reaction typically proceeds via an SN2 mechanism, so conditions that favor this pathway are preferred. byjus.comwikipedia.org

Key parameters for optimization include:

Choice of Base: A strong base is required to fully deprotonate the alcohol, ensuring a high concentration of the nucleophilic alkoxide. Potassium tert-butoxide is effective, as is sodium hydride (NaH). prepchem.comyoutube.com Weaker bases, such as potassium carbonate, can be used, particularly with phase-transfer catalysts, but may lead to slower reaction rates. byjus.com

Solvent: The solvent must be capable of dissolving the reactants but should not participate in the reaction. Aprotic polar solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. byjus.comlibretexts.org

Temperature: The reaction temperature influences the reaction rate. While heating can accelerate the reaction, excessively high temperatures can promote side reactions, such as the E2 elimination, especially if secondary or sterically hindered halides are used. byjus.com For the synthesis of this compound from a primary benzyl halide, moderate temperatures are typically effective. prepchem.combyjus.com A specific preparation maintains the temperature at 0°C during the addition of the base, followed by stirring at room temperature. prepchem.com

Nature of the Leaving Group: The rate of the SN2 reaction is also dependent on the leaving group ability of the halide on the electrophile. The general reactivity order is I > Br > Cl. masterorganicchemistry.com Therefore, using benzyl bromide or benzyl iodide would result in a faster reaction rate compared to benzyl chloride. masterorganicchemistry.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | Potassium tert-butoxide | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Stronger bases (t-BuOK, NaH) generally lead to higher yields by ensuring complete formation of the alkoxide. |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile (B52724) (CH₃CN) | Polar aprotic solvents like DMF and THF are optimal for SN2 reactions, enhancing nucleophilicity. |

| Electrophile | Benzyl Bromide | Benzyl Chloride | Benzyl Iodide | Reactivity follows I > Br > Cl, leading to faster reaction times with benzyl iodide and bromide. |

| Temperature | 0°C to Room Temp | 50-60°C | 80-100°C | Moderate temperatures are generally sufficient. Higher temperatures may increase the rate but also risk side reactions. |

This table is generated based on established principles of the Williamson ether synthesis and SN2 reactions.

Mechanistic Investigations of this compound Reactions

Reaction Kinetics and Thermodynamics

Rate = k[RO⁻][R'X]

Where:

RO⁻ is the 3-chloro-1-propoxide anion

R'X is the benzyl halide

Intermediate Formation and Spectroscopic Characterization

The primary reactive intermediate in the synthesis of this compound is the 3-chloro-1-propoxide anion, which is formed by the deprotonation of 3-chloropropanol by a strong base. While the subsequent SN2 reaction is concerted and does not involve a discrete intermediate, a transition state is formed where the new C-O bond is partially formed and the C-Br bond is partially broken.

The progress of the reaction can be monitored using spectroscopic techniques.

Infrared (IR) Spectroscopy: The formation of the alkoxide can be inferred by the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹). The completion of the reaction is indicated by the appearance of a strong C-O ether stretching band (around 1050-1150 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the final product. For this compound, one would expect to see characteristic signals for the benzylic protons (PhCH₂-O) around 4.5 ppm in the ¹H NMR spectrum, and the corresponding carbon signal around 73 ppm in the ¹³C NMR spectrum. The signals for the propyl chain would also shift upon ether formation compared to the starting alcohol. rsc.org Conformational analysis of related benzyl ethers has been studied using vibrational spectroscopy, revealing the presence of different conformers (gauche and trans) based on the C-C-O-C dihedral angle, which can influence the spectroscopic data. acs.org

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating the reaction pathway of the SN2 synthesis of this compound. sciforum.netresearchgate.net Density Functional Theory (DFT) methods, using functionals like B3LYP and appropriate basis sets, can be employed to model the potential energy surface of the reaction. sciforum.netresearchgate.net

Such studies allow for:

Transition State (TS) Geometry: The geometry of the pentavalent carbon transition state can be calculated, showing the colinear arrangement of the incoming nucleophile (alkoxide) and the outgoing leaving group (halide).

Activation Energy (Ea): The energy barrier for the reaction can be determined by calculating the energy difference between the reactants and the transition state. This provides insight into the reaction kinetics.

Solvent Effects: The influence of the solvent on the reaction pathway can be simulated using models like the Polarizable Continuum Model (PCM), which can help in understanding why certain solvents accelerate the reaction rate. sciforum.netresearchgate.netconicet.gov.ar

For the SN2 reaction leading to this compound, computational models would confirm a single transition state and the absence of stable intermediates, which is characteristic of this concerted mechanism. acs.org

Case Studies of Ether Cleavage Reactions Involving this compound

While ethers are generally unreactive, a key reaction they undergo is cleavage under strongly acidic conditions. organic-chemistry.org this compound, being a benzyl ether, is particularly susceptible to this reaction. The cleavage of the C-O bond is facilitated by the stability of the resulting benzylic carbocation intermediate. fiveable.menih.gov

The reaction is typically carried out with strong acids such as HBr or HI. The mechanism proceeds as follows:

Protonation of the Ether Oxygen: The ether oxygen acts as a Lewis base and is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). youtube.com

Cleavage of the C-O Bond: The protonated ether can undergo cleavage via either an SN1 or SN2 pathway. Due to the ability of the phenyl group to stabilize an adjacent positive charge through resonance, the cleavage of a benzyl ether proceeds readily through an SN1 mechanism. fiveable.menih.gov This involves the departure of the 3-chloropropanol molecule to form a resonance-stabilized benzylic carbocation.

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the benzylic carbocation to form benzyl halide. youtube.com

The products of the acidic cleavage of this compound are therefore 3-chloropropanol and benzyl halide.

Table 2: Reagents for Benzyl Ether Cleavage

| Reagent(s) | Conditions | Mechanism | Notes |

| HBr / HI | Strong Acid | SN1 / SN2 | Classic method; cleavage occurs at the benzylic position via a stable carbocation. fiveable.menih.gov |

| BCl₃ / BBr₃ | Strong Lewis Acid | Lewis Acid Catalyzed | Effective for cleaving ethers, particularly aryl methyl and benzyl ethers. |

| H₂ / Pd-C | Catalytic Hydrogenolysis | Reductive Cleavage | A very mild and clean method specific for benzyl ethers, yielding toluene and the alcohol. It is highly selective and tolerates many other functional groups. youtube.comyoutube.com |

| DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Oxidative Cleavage | Oxidation | Used for cleaving p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers under photoirradiation have also been developed. organic-chemistry.orgnih.gov |

| SnCl₄ | Lewis Acid | Lewis Acid Catalyzed | Tin(IV) chloride has been shown to selectively cleave benzyl esters over benzyl ethers, highlighting the possibility of chemoselective reactions. researchgate.net |

This table summarizes common methods for benzyl ether cleavage applicable to the title compound.

Utility of 3 Chloropropoxy Methyl Benzene As a Versatile Chemical Intermediate

Role in Complex Molecule Synthesis

The strategic placement of a reactive chlorine atom and a protective benzyl (B1604629) group makes ((3-Chloropropoxy)methyl)benzene an ideal starting material for a variety of chemical transformations. This dual functionality allows for sequential reactions, enabling the construction of intricate molecular frameworks.

Building Block for Heterocyclic Compounds

The reactivity of the chloropropyl group in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. researchgate.net By reacting it with different nucleophiles, a wide array of cyclic structures can be formed. For instance, reaction with primary amines can lead to the formation of N-substituted piperidines or other nitrogen-containing heterocycles. Similarly, reactions with sulfur or oxygen nucleophiles can yield thianes or oxanes, respectively. The benzyl ether moiety can be retained in the final product or cleaved to introduce further functionality, adding to the versatility of this intermediate in constructing diverse heterocyclic systems. researchgate.net

Scaffold for Natural Product Analogs

Natural products often serve as inspiration for the design of new therapeutic agents. researchgate.net However, their complex structures can make direct synthesis challenging. This compound provides a convenient scaffold for the synthesis of natural product analogs, allowing for the exploration of new chemical space and the development of compounds with improved pharmacological properties. researchgate.net The benzyloxypropyl unit can be incorporated into the core structure of a natural product analog, and the reactive chlorine atom can be used to introduce various substituents or to link the scaffold to other molecular fragments. This approach enables the systematic modification of the natural product's structure, facilitating the study of structure-activity relationships and the optimization of biological activity.

Development of this compound-Derived Architectures

Beyond its direct use in multi-step syntheses, this compound serves as a foundational molecule for the creation of novel chemical architectures with tailored properties.

Design and Synthesis of Functionalized Derivatives

The inherent reactivity of the C-Cl bond in this compound allows for the straightforward synthesis of a wide range of functionalized derivatives. biosynth.com Nucleophilic substitution reactions are commonly employed to replace the chlorine atom with various functional groups, including azides, amines, thiols, and cyanides. These reactions are typically high-yielding and allow for the introduction of diverse chemical handles that can be further elaborated. For example, the azide (B81097) derivative can be used in "click" chemistry reactions to attach the benzyloxypropyl moiety to other molecules, while the amine derivative can be acylated or alkylated to generate a library of amides or substituted amines. This ease of functionalization makes this compound a valuable platform for generating molecular diversity. nih.goveurekaselect.com

Below is an interactive table showcasing some examples of functionalized derivatives of this compound and the reagents used for their synthesis.

| Derivative Name | Reagent for Synthesis | Potential Application |

| ((3-Azidopropoxy)methyl)benzene | Sodium Azide | Click Chemistry, Heterocycle Synthesis |

| N-Benzyl-N-(3-(benzyloxy)propyl)amine | Benzylamine | Pharmaceutical Intermediate |

| 3-(Benzyloxy)propan-1-thiol | Sodium Hydrosulfide | Synthesis of Sulfur-containing Compounds |

| 4-(Benzyloxy)butanenitrile | Sodium Cyanide | Intermediate for Carboxylic Acids and Amines |

Structure-Activity Relationship Studies of Derivatives

The ability to easily generate a library of derivatives from this compound is crucial for conducting structure-activity relationship (SAR) studies. nih.govwur.nl By systematically modifying the structure of the parent compound and evaluating the biological or chemical properties of the resulting derivatives, researchers can identify the key structural features responsible for a desired activity. frontiersin.org For instance, in the development of a new drug candidate, SAR studies can help to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The benzyloxypropyl scaffold provides a constant framework upon which different functional groups can be appended, allowing for a clear correlation between structural changes and their effect on activity. These studies are essential for the rational design of new molecules with improved performance characteristics. nih.govfrontiersin.org

Exploration of Novel Linkers and Side Chains

The strategic incorporation of linker molecules and side chains is a cornerstone of modern medicinal chemistry and materials science. These molecular bridges and appendages play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents, as well as influencing the physical and functional characteristics of advanced materials. The compound this compound, with its distinct benzyloxy and chloropropyl functionalities, presents itself as a valuable and versatile building block for the synthesis of innovative linkers and side chains. Its utility stems from the orthogonal reactivity of its components: the benzyloxy group offers a stable, sterically influential, and lipophilic segment, while the terminal chloroalkane provides a reactive handle for a variety of nucleophilic substitution reactions.

The exploration of this compound in the development of novel molecular architectures is an area of growing interest. Researchers are leveraging its structural attributes to construct linkers with tailored lengths, flexibility, and polarity, as well as to introduce unique side chains that can fine-tune biological activity or material properties.

A significant application of this compound is in the synthesis of linkers for bioconjugation, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). The benzyloxypropyl moiety can serve as a stable spacer that connects a cytotoxic payload to a targeting antibody. The length of this linker is critical in ensuring that the payload remains securely attached during circulation but is efficiently released at the target site. The reaction of this compound with various nucleophiles, such as amines, thiols, or carboxylates present on targeting molecules or payloads, allows for the straightforward installation of this benzyloxypropyl linker.

In the realm of small molecule drug design, the introduction of benzyloxy-containing side chains can have a profound impact on a molecule's interaction with its biological target. The benzyl group can engage in beneficial π-π stacking or hydrophobic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The flexible propoxy chain allows the benzyloxy group to adopt an optimal orientation for these interactions. For instance, the alkylation of a nitrogen-containing heterocyclic core with this compound can yield a series of derivatives with modified lipophilicity and metabolic stability, properties that are paramount for oral bioavailability and in vivo efficacy.

Furthermore, the exploration of novel linkers extends to the field of proteomics, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules require a linker to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The benzyloxypropyl unit derived from this compound can be incorporated into these linkers to modulate the distance and spatial orientation between the two binding elements, which is a key determinant of the efficiency of target protein degradation.

The versatility of this compound is further demonstrated in its use for creating side chains that can be further functionalized. The terminal chloride can be displaced by a variety of nucleophiles to introduce a wide range of chemical functionalities. For example, reaction with sodium azide yields an azido-terminated linker, which can then participate in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This approach provides a powerful and efficient method for attaching the benzyloxypropyl side chain to other molecules of interest, including fluorescent dyes, affinity tags, or solid supports for chemical synthesis.

The following table summarizes representative examples of novel linkers and side chains that can be synthesized from this compound, highlighting the diversity of functionalities that can be introduced.

| Starting Material | Reagent | Resulting Linker/Side Chain | Potential Application |

| This compound | Primary Amine (R-NH₂) | N-(3-(Benzyloxy)propyl)amine | Building block for bioactive molecules |

| This compound | Thiol (R-SH) | 3-(Benzyloxy)propyl sulfide | Linker for bioconjugation |

| This compound | Sodium Azide (NaN₃) | 1-(3-Azidopropoxy)methyl)benzene | Intermediate for click chemistry |

| This compound | Sodium Cyanide (NaCN) | 4-(Benzyloxy)butanenitrile | Precursor for carboxylic acids/amines |

The continued exploration of this compound as a chemical intermediate is poised to yield a new generation of sophisticated linkers and side chains. These advancements will undoubtedly contribute to the development of more effective therapeutics and innovative materials with precisely engineered properties. The straightforward accessibility and versatile reactivity of this compound ensure its place as a valuable tool in the synthetic chemist's arsenal.

Biological and Biomedical Research Applications of 3 Chloropropoxy Methyl Benzene and Its Derivatives

Mechanistic Studies of Biological Activity

The biological activity of ((3-Chloropropoxy)methyl)benzene and its derivatives is an area of active investigation, with a primary focus on their potential as anticancer agents. Research into structurally related compounds provides a framework for understanding their possible mechanisms of action.

Elucidation of Anticancer Mechanisms Associated with this compound and Derivatives

Derivatives containing the benzyloxy moiety have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a series of benzyloxybenzaldehyde derivatives were found to trigger apoptosis in the HL-60 human leukemia cell line. nih.govresearchgate.net Morphological assessments and DNA fragmentation analysis of cells treated with these compounds indicated that they halt cell cycle progression at the G2/M phase. nih.gov Another class of related compounds, benzyloxyurea (B188258) derivatives, also exhibited promising anticancer activity against human and murine leukemia cell lines, with some showing greater apoptotic activity than the established drug hydroxyurea. nih.gov

The anticancer effects of ether lipid analogs, which share structural similarities with this compound, are often attributed to their interaction with cell membranes. nih.gov The cytotoxicity of certain ether lipids is based on the destruction of the cell membrane integrity. nih.gov Furthermore, some ether lipids are believed to exert their therapeutic effects in part by activating cytotoxic macrophages. nih.gov

Investigation of Cellular Targets and Pathways

The cellular targets of benzyloxy derivatives often involve key components of the cell cycle and apoptotic pathways. Studies on benzyloxybenzaldehyde derivatives have shown that they cause a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. nih.gov This disruption of mitochondrial function is a known mechanism through which many anticancer agents exert their effects. researchgate.net

For ether lipid analogs, the primary cellular target appears to be the cell membrane. nih.gov These compounds are described as "membrane-interactive," and their ability to integrate into and disrupt the cell membrane is a key aspect of their cytotoxic action. nih.gov The combination of these membrane-interactive agents with traditional DNA-interactive chemotherapeutic drugs has been shown to have additive antiproliferative effects. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The benzyloxy pharmacophore has been identified as a key feature in the inhibition of certain enzymes. For example, some coumarin (B35378) derivatives bearing a benzyloxy group have been found to be potent inhibitors of lipoxygenases, a family of enzymes involved in inflammatory processes. nih.gov Specifically, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a strong inhibitor of soybean LOX-3. nih.gov Molecular docking studies suggest that the benzoyl ring at the 3-position of the coumarin core is important for this inhibitory activity. nih.gov

In another study, benzyloxy chalcones were investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The results indicated that the presence of a benzyloxy group at the para position of the B-ring of the chalcone (B49325) enhanced MAO-B inhibition. nih.gov

Pharmacological and Toxicological Profiling (Mechanistic Focus)

The pharmacological and toxicological profiling of this compound and its derivatives is crucial for understanding their potential as therapeutic agents. This involves assessment in various model systems and an understanding of their metabolic fate.

In Vitro and In Vivo Model Systems for Activity Assessment

A variety of in vitro and in vivo models have been utilized to assess the anticancer activity of structurally related compounds.

In Vitro Models: Human cancer cell lines are extensively used to evaluate the cytotoxic and antiproliferative effects of these compounds. For example, the anticancer activity of benzyloxybenzaldehyde and benzyloxyurea derivatives has been tested against the HL-60 and K562 human leukemia cell lines, respectively. nih.govnih.gov Ether lipid analogs have been evaluated against a broader range of cell lines, including HL60 and K562 leukemia cells, as well as BG1 and BG3 ovarian adenocarcinoma cells. nih.gov The antiproliferative activity of 5-benzyl juglone (B1673114) was assessed using HCT-15 human colorectal cancer cells and MCF-7 human breast cancer cells. scilit.combenthamdirect.com The cytotoxicity of glucopyranosyl-conjugated benzyl (B1604629) derivatives was studied in HCT-116 colorectal cancer cells. nih.gov

In Vivo Models: Mouse transplant tumor models have been employed to investigate the therapeutic efficacy of ether lipid analogs. nih.gov These compounds have shown activity in models such as the metastatic 3-Lewis lung carcinoma. nih.gov The chorioallantoic membrane model on fertilized hen eggs has also been used to assess the anti-angiogenic activity of phenyl- and benzyl-substituted hybrids. nih.gov

Below is a table summarizing the in vitro anticancer activity of some benzyloxy derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant at 1-10 µM | nih.gov |

| 2-((3-Methoxybenzyl)oxy)benzaldehyde | HL-60 | Most potent in series | nih.gov |

| Benzyloxyurea derivative 4g | K562 | Greater apoptotic activity than hydroxyurea | nih.gov |

| 5-Benzyl juglone | HCT-15 | 12.27 | scilit.combenthamdirect.com |

| Glucopyranosyl-conjugated benzyl derivative 8d | HCT-116 | Comparable to 5-FU | nih.gov |

Studies on Biotransformation Pathways

The biotransformation of xenobiotics, or foreign compounds like this compound, is a critical process that determines their fate in the body. mhmedical.comwikipedia.org This metabolic conversion generally aims to transform lipophilic compounds into more water-soluble (hydrophilic) substances that can be more easily excreted. mhmedical.commhmedical.com

Biotransformation is typically divided into two phases:

Phase I Reactions: These reactions introduce or expose functional groups (such as -OH, -NH2, -SH, or -COOH) through processes like oxidation, reduction, and hydrolysis. mhmedical.commhmedical.com For a compound like this compound, the benzene (B151609) ring could undergo hydroxylation, and the ether linkage could potentially be cleaved. These reactions are primarily catalyzed by the cytochrome P450 family of enzymes. wikipedia.org

Phase II Reactions: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione. mhmedical.commhmedical.com This process, catalyzed by transferase enzymes, further increases the water solubility of the xenobiotic, facilitating its elimination from the body. wikipedia.org

Mechanisms of Potential Off-Target Effects

The off-target effects of a chemical compound refer to its interactions with biological molecules other than its intended target, which can lead to unforeseen biological responses and potential toxicity. For this compound, a molecule possessing both a benzyl ether and a chloropropyl moiety, a comprehensive understanding of its potential off-target effects is crucial in the context of biomedical research. In the absence of direct experimental studies on this specific compound, an analysis of the known biological activities and toxicities of its constituent functional groups provides a framework for postulating its potential off-target mechanisms. This approach, grounded in the principles of structure-activity relationships (SAR), allows for a scientifically informed hypothesis regarding its molecular interactions.

The potential off-target effects of this compound can be broadly categorized based on the reactivity of its two primary functional components: the benzyloxy group and the chloropropyl chain.

Potential Off-Target Mechanisms Associated with the Chloropropyl Moiety

The presence of a chloropropyl group in the structure of this compound raises the possibility of off-target effects related to alkylation and genotoxicity. Short-chain chlorinated hydrocarbons are known to exert toxic effects, and their mechanism often involves interaction with cellular macromolecules.

Alkylation and DNA Adduct Formation: The carbon-chlorine bond in the chloropropyl group can be polarized, making the terminal carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules. This reactivity is a hallmark of alkylating agents, which can covalently modify DNA bases to form DNA adducts. nih.govnih.govyoutube.com The formation of such adducts, if not repaired by the cell's DNA repair machinery, can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.gov Specifically, alkylating agents can modify guanine (B1146940) at the N7 and O6 positions, leading to base mispairing during DNA replication. nih.govyoutube.com While the reactivity of the chloropropyl group in this compound is likely to be less than that of more potent, clinically used alkylating agents, the potential for low-level DNA alkylation cannot be dismissed, particularly in long-term or high-concentration exposures in a research setting. The metabolic activation of the compound could also enhance its alkylating potential. researchgate.net

Interaction with Cellular Proteins: Besides DNA, the electrophilic nature of the chloropropyl group could lead to the alkylation of nucleophilic residues in proteins, such as cysteine, histidine, and lysine. Such modifications can alter protein structure and function, leading to a cascade of downstream off-target effects. This could include the inactivation of enzymes critical for cellular homeostasis or the disruption of protein-protein interactions.

Potential Off-Target Mechanisms Associated with the Benzyl Ether Moiety

The benzyl ether component of this compound introduces a different set of potential off-target interactions, primarily related to metabolism by the cytochrome P450 (CYP) enzyme system and potential endocrine-disrupting activities.

Metabolism by Cytochrome P450 Enzymes: Benzyl ethers are known to be metabolized by CYP enzymes, particularly CYP2E1 and other isoforms. nih.govnih.govresearchgate.net This metabolic process can lead to the formation of reactive intermediates. For instance, the oxidation of the benzene ring can produce phenols and catechols, which can be further oxidized to highly reactive quinones. nih.gov These quinones are electrophilic species that can readily react with cellular nucleophiles, leading to cytotoxicity and DNA damage. Furthermore, the metabolic process itself can generate reactive oxygen species (ROS), contributing to oxidative stress. nih.gov Off-target effects can also arise from the inhibition or induction of CYP enzymes by the parent compound or its metabolites. researchgate.netyoutube.com Inhibition of key CYP isoforms can lead to drug-drug interactions in experimental systems, altering the metabolism and efficacy of other compounds. Conversely, induction can lead to an accelerated metabolism of co-administered substances.

Endocrine Disruption: Several compounds containing a benzyl group, such as benzyl benzoate (B1203000) and benzyl salicylate, have been shown to possess estrogenic activity. researchgate.netnih.govyoutube.com These compounds can act as agonists or antagonists of estrogen receptors, thereby disrupting normal endocrine signaling pathways. nih.govyoutube.com While the estrogenic potential of this compound has not been studied, its structural similarity to known endocrine disruptors warrants consideration of this as a potential off-target mechanism. researchgate.net Such interactions could be relevant in biomedical research models that are sensitive to hormonal regulation.

In Silico Toxicological Predictions

In the absence of empirical data, computational (in silico) methods offer a valuable tool for predicting the potential toxicity and off-target profiles of chemical compounds. researchgate.netnih.govnaturvardsverket.seceon.rsnih.gov These methods utilize algorithms and databases of known chemical-protein interactions and toxicities to forecast the potential liabilities of a novel structure. For this compound, in silico modeling could predict its binding affinity for a panel of common off-target proteins (e.g., kinases, G-protein coupled receptors, ion channels) and its potential for mutagenicity, carcinogenicity, and reproductive toxicity based on its structural features. nih.govceon.rsnih.gov

The following table summarizes the potential off-target mechanisms for this compound based on the analysis of its functional groups.

| Functional Moiety | Potential Off-Target Mechanism | Potential Interacting Molecules/Pathways | Potential Consequence |

| Chloropropyl | Alkylation | DNA, RNA, Proteins (cysteine, histidine residues) | Genotoxicity, Mutagenicity, Carcinogenicity, Enzyme Inhibition |

| Benzyl Ether | Metabolism by CYP450 enzymes | CYP2E1, other CYP isoforms | Formation of reactive metabolites (quinones), Oxidative stress, Drug-drug interactions |

| Benzyl Ether | Endocrine Disruption | Estrogen receptors | Altered hormonal signaling |

Scalable Production Methodologies

The transition from laboratory-scale synthesis to industrial production necessitates the adoption of robust and efficient methodologies. For this compound, this involves moving beyond traditional batch processes to more advanced and automated systems that ensure high throughput, purity, and safety. The likely industrial synthesis route involves the reaction of a benzyl alkoxide with 1,3-dichloropropane (B93676) or a related 3-chloropropyl halide, a classic example of the Williamson ether synthesis. masterorganicchemistry.combyjus.com

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of ethers like this compound, particularly in an industrial setting. The use of continuous flow reactors (CFRs) allows for enhanced control over reaction parameters, improved safety, and greater scalability.

In a probable continuous flow setup for the synthesis of this compound, streams of the reactants—benzyl alcohol and a strong base (to form the benzyl alkoxide in situ) and 1,3-dichloropropane—would be continuously fed into a heated reactor coil or a series of interconnected reactors. The precise control of flow rates and temperature within the reactor ensures consistent reaction conditions, leading to a more uniform product with higher yields compared to batch methods. acs.org The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, mitigating the risks associated with exothermic reactions. acs.org This enhanced safety is a critical factor in industrial applications.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and stoichiometry. |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Inherently safer due to small reaction volumes and efficient heat transfer. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Readily scalable by running the system for longer periods or by parallelization. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility of product quality. |

This table provides a comparative overview of batch versus continuous flow reactors for ether synthesis.

Automated Separation Systems in Industrial Production

Post-synthesis, the purification of this compound is crucial to meet the stringent purity requirements of its end-use applications. Automated separation systems are integral to achieving this on an industrial scale, offering efficiency, consistency, and reduced manual intervention.

A likely automated purification process would involve a multi-step approach. Initially, the reaction mixture would undergo automated liquid-liquid extraction to separate the organic product from the aqueous phase containing unreacted base and inorganic salts. directindustry.comgenesiswatertech.com This can be achieved using systems that automate the mixing, settling, and separation of immiscible liquid phases. directindustry.comgenesiswatertech.com

Process Optimization for Industrial Efficiency and Purity

Optimizing the synthesis of this compound is a continuous effort in an industrial setting, aimed at maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization in a Williamson ether synthesis include temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. numberanalytics.com

For instance, while a typical Williamson reaction is conducted at temperatures between 50 to 100 °C and can take 1 to 8 hours to complete, industrial processes may utilize higher temperatures to accelerate the reaction and increase throughput. byjus.comwikipedia.org However, higher temperatures can also lead to the formation of by-products through elimination reactions, a common side reaction in Williamson ether synthesis. chemistrytalk.org Therefore, a careful balance must be struck.

The choice of a primary alkyl halide, such as 1,3-dichloropropane, is crucial as it favors the desired S\textsubscript{N}2 reaction pathway over the competing E2 elimination pathway. masterorganicchemistry.comlibretexts.org Optimization would involve fine-tuning the molar ratio of the reactants to ensure complete conversion of the limiting reagent while minimizing the use of excess reactants, which would need to be removed in downstream processes.

| Parameter | Impact on Yield and Purity | Optimization Strategy |

| Temperature | Higher temperatures increase reaction rate but may promote side reactions. | Identify the optimal temperature that maximizes the rate of ether formation while minimizing by-product formation. |

| Reactant Ratio | Excess of one reactant can drive the reaction to completion but increases waste. | Determine the ideal stoichiometric ratio to maximize conversion and minimize residual reactants. |

| Base Concentration | Affects the rate of alkoxide formation and can influence side reactions. | Use the minimum effective concentration of a strong, non-nucleophilic base. |

| Solvent Choice | Influences reaction rate and selectivity. | Select a solvent that favors the S\textsubscript{N}2 mechanism and facilitates product separation. |

This table outlines key parameters and strategies for the process optimization of this compound synthesis.

Green Chemistry Principles in Manufacturing

The modern chemical industry places a strong emphasis on sustainable practices. The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental footprint.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry. In the context of the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used in laboratory settings. byjus.com However, from a green chemistry perspective, these solvents have drawbacks related to toxicity and environmental persistence.

Industrial processes would likely favor greener solvent alternatives. acs.org The ideal solvent should be effective for the reaction, have a low environmental impact, be recyclable, and pose minimal health and safety risks. acs.org Solvent selection guides, which rank solvents based on these criteria, are often employed in the pharmaceutical and chemical industries to make more sustainable choices. acs.org Furthermore, process optimization efforts would focus on minimizing the total volume of solvent used, for example, by running reactions at higher concentrations or by utilizing solvent-free reaction conditions where feasible. researchgate.net

Waste Reduction and By-product Management

A key principle of green chemistry is waste prevention. In the synthesis of this compound, the primary by-product is an inorganic salt (e.g., sodium chloride) formed from the reaction of the base with the leaving group. wikipedia.org While this salt is generally non-hazardous, its disposal in large quantities can be problematic. An effective waste management strategy would involve the recovery and potential reuse of this salt.

Other potential by-products can arise from side reactions, such as the elimination of HCl from 1,3-dichloropropane to form allyl chloride, or the further reaction of the desired product. Effective by-product management involves optimizing the reaction conditions to minimize their formation. chemistrytalk.org Any unavoidable by-products must be managed in an environmentally responsible manner, which may include separation, recycling, or treatment to render them non-hazardous before disposal. Industrial waste management practices emphasize a hierarchical approach: reduce, reuse, recycle, and then treat for disposal. rsc.org

Industrial Synthesis and Process Chemistry of 3 Chloropropoxy Methyl Benzene

Energy Efficiency in Production Processes

The industrial production of ((3-Chloropropoxy)methyl)benzene, while not extensively detailed in publicly available literature, is presumed to follow established methodologies for benzyl (B1604629) ether synthesis. The most probable route is a variation of the Williamson ether synthesis. This process typically involves the reaction of a benzyl alkoxide with an appropriate 3-chloro-halopropane or the reaction of a 3-chloropropoxide with a benzyl halide. The energy consumption in such processes is a critical factor for economic viability and environmental impact.

The pursuit of energy efficiency in the synthesis of this compound is a multifaceted endeavor, focusing on optimizing reaction conditions, minimizing energy-intensive separation processes, and employing catalytic systems that allow for lower energy inputs.

A likely industrial synthesis route involves the reaction of benzyl alcohol with 1,3-dichloropropane (B93676) in the presence of a base to form the desired product. The energy efficiency of this process is influenced by several key parameters, including reaction temperature, pressure, reaction time, and the choice of catalyst and solvent.

Reaction Conditions and Energy Input:

The Williamson ether synthesis is traditionally conducted at elevated temperatures to ensure a reasonable reaction rate. masterorganicchemistry.com However, maintaining high temperatures for extended periods is a significant energy expenditure. Research into optimizing chemical processes emphasizes the importance of energy integration and minimizing energy consumption. numberanalytics.com

One of the primary strategies to enhance energy efficiency is the utilization of phase-transfer catalysis (PTC). crdeepjournal.orgwikipedia.org PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide), often allowing for lower reaction temperatures and reduced reaction times. crdeepjournal.org This, in turn, leads to substantial energy savings. The use of phase-transfer catalysts can improve reaction efficiency and reduce the amount of catalyst required. numberanalytics.com

The following table illustrates a hypothetical comparison of energy inputs for a conventional thermal process versus a phase-transfer catalyzed process for the synthesis of this compound.

| Parameter | Conventional Thermal Process | Phase-Transfer Catalysis (PTC) Process |

| Reaction Temperature | 80-100 °C | 50-70 °C |

| Reaction Time | 8-12 hours | 3-5 hours |

| Energy Consumption (Heating) | High | Moderate |

| Solvent | Toluene (B28343) | Biphasic system (e.g., Toluene/Water) |

| Catalyst | None (strong base) | Quaternary ammonium (B1175870) or phosphonium (B103445) salts |

This table is based on general principles of Williamson ether synthesis and phase-transfer catalysis and represents a hypothetical scenario for illustrative purposes.

Process Intensification and Alternative Energy Sources:

Process intensification techniques offer another avenue for improving energy efficiency. The use of microwave irradiation, for instance, has been shown to dramatically reduce reaction times and, consequently, energy consumption in Williamson ether synthesis. numberanalytics.comresearchgate.net Microwave heating provides rapid and uniform heating directly to the reacting molecules, leading to faster reaction rates at lower bulk temperatures compared to conventional heating methods.

The table below provides a conceptual comparison of energy usage for different heating methods in the synthesis of this compound.

| Heating Method | Typical Reaction Time | Relative Energy Consumption |

| Conventional Oil Bath | 8-12 hours | 100% |

| Microwave Irradiation | 15-30 minutes | 20-30% |

This table is a conceptual representation based on reported advantages of microwave-assisted organic synthesis and is intended for illustrative purposes.

Catalyst Selection and Optimization:

The choice of catalyst is paramount in developing an energy-efficient process. While traditional Williamson synthesis may rely on stoichiometric amounts of strong bases, modern approaches utilize catalytic systems. masterorganicchemistry.com The development of highly active and selective catalysts can lower the activation energy of the reaction, permitting the use of milder reaction conditions. For instance, the use of copper(I) and palladium(0) catalysts has been shown to enhance the reaction rate of similar ether syntheses. numberanalytics.com The use of solid-supported catalysts can also simplify separation processes, reducing the energy required for purification.

Solvent Selection and Recovery:

Environmental Considerations and Sustainability Research Pertaining to 3 Chloropropoxy Methyl Benzene

Assessment of Environmental Impact

The environmental impact of a chemical is largely determined by its persistence, degradation pathways, and the nature of its metabolites. While specific studies on ((3-Chloropropoxy)methyl)benzene are scarce, its environmental behavior can be inferred from the known degradation mechanisms of its constituent chemical groups: a chlorinated alkyl chain and a benzyl (B1604629) ether moiety.

The degradation of this compound in the environment is expected to proceed through several abiotic and biotic pathways. The relative importance of these pathways will vary depending on the environmental compartment (soil, water, or air) and the prevailing conditions.

Abiotic Degradation:

Hydrolysis: The carbon-chlorine bond in the chloropropoxy group is susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis for chlorinated alkanes can vary significantly depending on the molecular structure and environmental conditions such as pH and temperature. epa.gov For instance, the half-life for hydrolysis of chlorinated propanes can range from days to many years. epa.gov In the case of this compound, hydrolysis would likely lead to the formation of 3-(benzyloxy)propan-1-ol and hydrochloric acid. This reaction can occur in water and moist soil environments. epa.govyoutube.com

Photodegradation: In the atmosphere, organic compounds can be degraded by photochemically generated hydroxyl radicals. The benzyl group in this compound suggests that it may be susceptible to photooxidation. Research on benzyl alcohols has shown they can undergo photooxidation. researchgate.net This process would likely involve the abstraction of a hydrogen atom from the benzylic methylene (B1212753) group or the aromatic ring, initiating a cascade of oxidative reactions.

Biotic Degradation:

Microorganisms play a critical role in the breakdown of organic pollutants. The biodegradation of this compound is anticipated to involve enzymes that can attack either the chlorinated aliphatic chain or the aromatic ether structure.

Degradation of the Chlorinated Propoxy Group: Bacteria capable of degrading chlorinated hydrocarbons are widespread in the environment. nih.gov The degradation can be initiated by dehalogenases that cleave the carbon-chlorine bond. nih.gov This would result in the formation of a less toxic alcohol intermediate.

Degradation of the Benzyl Ether Moiety: The ether linkage can be cleaved by certain microorganisms. For example, some bacteria can oxidize the methylene group of benzyl ethers, leading to the formation of an unstable hemiacetal that spontaneously breaks down to an alcohol and an aldehyde. youtube.com In this case, cleavage would yield benzyl alcohol and 3-chloropropanal.

Degradation of the Benzene (B151609) Ring: The benzene ring can be a substrate for various bacterial dioxygenases, which introduce hydroxyl groups onto the ring, leading to the formation of catechols. nih.gov These catechols are then subject to ring cleavage and further degradation into central metabolic pathways. nih.gov

A summary of potential degradation pathways is presented in the table below.

| Pathway | Environmental Compartment | Initiating Reaction | Potential Primary Products |

| Hydrolysis | Water, Soil | Nucleophilic substitution of chlorine | 3-(Benzyloxy)propan-1-ol, Hydrochloric acid |

| Photodegradation | Atmosphere | Reaction with hydroxyl radicals | Benzaldehyde, other oxidized products |

| Biotic Dehalogenation | Soil, Water | Enzymatic cleavage of C-Cl bond | 3-(Benzyloxy)propan-1-ol |

| Biotic Ether Cleavage | Soil, Water | Oxidation of benzylic methylene group | Benzyl alcohol, 3-Chloropropanal |

| Biotic Aromatic Ring Cleavage | Soil, Water | Dioxygenation of the benzene ring | Chloropropoxy-substituted catechols |

Based on the potential degradation pathways, a number of metabolites could be formed from this compound. The primary metabolites are likely to be 3-(benzyloxy)propan-1-ol, benzyl alcohol, and 3-chloropropanal. Further degradation of these primary metabolites would lead to a variety of secondary products.

The persistence of these metabolites in the environment will depend on their own susceptibility to further degradation. For example, benzyl alcohol is readily biodegradable. 3-(Benzyloxy)propan-1-ol would likely undergo further degradation through cleavage of the ether bond or oxidation of the alcohol group. 3-Chloropropanal is a reactive aldehyde and is expected to be relatively short-lived, likely being oxidized to 3-chloropropanoic acid, which can then be further metabolized.

The persistence of the parent compound, this compound, is currently unknown due to a lack of specific studies. However, as a halogenated organic compound, there is a potential for it to be more persistent than non-halogenated analogues. nih.gov

Sustainable Chemical Practices for this compound

Promoting sustainability in the chemical industry involves a holistic approach, from assessing the entire life cycle of a product to designing inherently safer and more environmentally friendly molecules.

A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave. earthshiftglobal.comwbcsd.org A comprehensive LCA for this compound would evaluate the environmental burdens of its synthesis, use, and disposal.

While a specific LCA for this compound is not publicly available, a qualitative assessment can be made by considering the typical life cycle of a specialty chemical. earthshiftglobal.comslrconsulting.comcia.org.uk

Production Phase: The synthesis of this compound likely involves the reaction of benzyl alcohol with a 3-chloropropoxy precursor, a process that could be a variation of the Williamson ether synthesis. pressbooks.pub Key environmental considerations in the production phase include:

Raw Material Sourcing: The raw materials may be derived from petrochemical feedstocks, which have associated environmental impacts from extraction and processing.

Energy Consumption: The synthesis process may require significant energy input for heating, cooling, and purification steps.

Waste Generation: The process may generate waste streams, including solvents, byproducts, and catalyst residues, which require proper treatment and disposal.

Use Phase: The environmental impact during the use phase depends on the specific application of this compound. If used in a closed system with minimal release, the direct environmental impact would be low. However, if used in applications with potential for environmental release, its persistence and toxicity would be of concern.

End-of-Life Phase: The disposal or recycling of products containing this compound is another critical stage. Incineration could be a disposal method, but it must be conducted under controlled conditions to prevent the formation of hazardous combustion byproducts. The potential for recycling would depend on the specific application and the ability to recover the compound.

A summary of key considerations for a Life Cycle Assessment is provided in the table below.

| Life Cycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Depletion of non-renewable resources (petrochemicals). |

| Manufacturing | Energy consumption, greenhouse gas emissions, solvent use, waste generation. |

| Use | Potential for release to the environment, persistence, and toxicity. |

| End-of-Life | Waste management (incineration, landfill), potential for recycling. |

A key aspect of sustainable chemistry is the design of molecules that perform their intended function while being readily biodegradable at the end of their life. For this compound, the presence of the chlorine atom and the ether linkage are the primary determinants of its likely environmental persistence.

Research into biodegradable polymers offers insights into how to design more environmentally benign molecules. The incorporation of ester linkages, for example, can introduce hydrolysable points in a molecule, facilitating its breakdown. nih.gov

To develop biodegradable derivatives of this compound, several strategies could be explored:

Replacing the Chlorine Atom: The carbon-chlorine bond is often a point of recalcitrance in biodegradation. Replacing the chlorine atom with a more easily metabolizable functional group, such as a hydroxyl or an ester group, could significantly enhance biodegradability.

Modifying the Ether Linkage: While ether linkages can be cleaved by some microorganisms, they are generally more resistant to degradation than ester linkages. Designing derivatives with alternative, more labile linkages could improve their environmental fate. For instance, incorporating ester functionalities could create more readily biodegradable poly(ether-ester) structures. acs.org

Introducing Biodegradable Moieties: Attaching biodegradable side chains or incorporating the core structure into a larger, biodegradable polymer backbone could be another approach.

The development of such derivatives would require a careful balance between maintaining the desired functionality of the molecule and enhancing its biodegradability. This represents a significant research and development challenge but is a crucial step towards more sustainable chemical products. gspchem.com

Advanced Analytical Techniques in 3 Chloropropoxy Methyl Benzene Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in ((3-Chloropropoxy)methyl)benzene.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to provide a detailed structural map. ipb.ptdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the range of 7.2-7.4 ppm. ijcmas.com The benzylic protons (C₆H₅CH₂ O) would likely resonate around 4.5 ppm, while the methylene (B1212753) protons adjacent to the oxygen (OCH₂ CH₂CH₂Cl) and the chlorine (OCH₂CH₂CH₂ Cl) would appear at approximately 3.6 ppm and 3.7 ppm, respectively. The central methylene group protons (OCH₂CH₂ CH₂Cl) would be expected around 2.1 ppm. The integration of these signals would confirm the number of protons in each unique environment. youtube.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. docbrown.info The carbon atoms of the benzene ring would show several signals in the aromatic region (typically 127-138 ppm). docbrown.info The benzylic carbon (C₆H₅C H₂O) would have a characteristic shift, as would the carbons in the chloropropoxy chain (C H₂Cl, OC H₂CH₂, and OCH₂C H₂CH₂Cl). docbrown.info Advanced NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, definitively confirming the structure. ipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 7.2-7.4 | 127-129 |

| Aromatic C (quaternary) | - | ~138 |

| Benzylic CH₂ | ~4.5 | ~72 |

| O-CH₂ (propyl chain) | ~3.6 | ~68 |

| Central CH₂ (propyl chain) | ~2.1 | ~32 |

| Cl-CH₂ (propyl chain) | ~3.7 | ~42 |

Mass Spectrometry for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. nih.gov The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. nist.gov

For this compound (C₁₀H₁₃ClO), the expected monoisotopic mass is approximately 184.0655 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. st-andrews.ac.uk The mass spectrum would show a molecular ion peak [M]⁺ at m/z 184. The presence of a chlorine atom is indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. uni.lunih.gov

Common fragmentation patterns observed in the mass spectrum can further support the structure. For instance, cleavage of the benzyl (B1604629) group could result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Significance |

| [M]⁺ | 184 | Molecular Ion (with ³⁵Cl) |

| [M+2]⁺ | 186 | Molecular Ion (with ³⁷Cl) |

| [C₇H₇]⁺ | 91 | Tropylium cation (benzylic fragment) |

| [C₃H₆Cl]⁺ | 77 | Chloropropyl fragment |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. pressbooks.publibretexts.orglibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. docbrown.info Aromatic C-H stretching vibrations are expected around 3030 cm⁻¹. pressbooks.pub The aliphatic C-H stretching of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. libretexts.org A strong C-O-C ether stretching band would be prominent in the 1090-1150 cm⁻¹ range. The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. docbrown.info The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds. researchgate.net The symmetric stretching of the benzene ring often gives a strong Raman signal. Aromatic C-H stretching and the various C-H bending modes would also be visible. researchgate.net

Interactive Data Table: Key Infrared and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | ~3030 | ~3060 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1580-1610 |

| C-O-C (Ether) | Stretching | 1090-1150 | Weak |

| C-Cl | Stretching | 600-800 | 600-800 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. wur.nl This would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. wur.nl

A UV detector would be suitable for detection, as the benzene ring possesses a strong chromophore that absorbs UV light. The retention time of the compound would be characteristic under specific chromatographic conditions. By injecting a standard of known concentration, a calibration curve can be constructed to accurately determine the purity of a sample. wur.nl The presence of impurities would be indicated by additional peaks in the chromatogram. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. usgs.gov It is highly suitable for the analysis of volatile compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. shimadzu.comgcms.cz As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity. nih.gov This technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or by-products. shimadzu.comscioninstruments.comscioninstruments.com

Interactive Data Table: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Crystallography and Structural Biology

Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, these methods provide invaluable insights into molecular conformation, intermolecular interactions, and packing in the solid state.

Case Study: Derivatives Containing the Benzyloxy Fragment

Research on benzyloxy derivatives, such as 2-[2-(benzyloxy)benzylidene]malononitrile and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provides critical insights into the conformational preferences and structural parameters of the C-O-C-C linkage present in this compound.

In a study of 2-[2-(benzyloxy)benzylidene]malononitrile, single-crystal X-ray diffraction revealed a triclinic crystal system with a P-1 space group. researchgate.net The analysis determined the precise bond lengths and angles within the molecule. Notably, the Car—O—Csp³—Car torsion angle was found to be -174.52 (13)°, indicating a nearly anti-planar conformation. researchgate.netnih.gov This conformation is a common feature in molecules containing the benzyloxy fragment. nih.gov

Similarly, the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid showed that the torsion angle of the linking C—O—C—C unit is -175.9 (2)°, also indicating a conformation close to anti. nih.goviucr.org This study further highlighted the dihedral angles between the aromatic rings, providing a comprehensive understanding of the molecule's three-dimensional shape. nih.gov

The crystallographic data for these related compounds are summarized in the interactive table below.

| Compound Name | Crystal System | Space Group | Key Torsion Angle (C-O-C-C) | Reference |

| 2-[2-(benzyloxy)benzylidene]malononitrile | Triclinic | P-1 | -174.52 (13)° | researchgate.netnih.gov |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Triclinic | P-1 | -175.9 (2)° | nih.goviucr.org |

These findings from related structures allow researchers to build accurate models of this compound and predict its conformational behavior. The data underscores the importance of SC-XRD in establishing structure-property relationships.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. While specific electron microscopy studies on this compound or its crystalline derivatives were not identified in the current literature search, the potential applications of these techniques are significant.

Should derivatives of this compound be formulated into nanoparticles, thin films, or other ordered assemblies, electron microscopy would be crucial for:

Morphological Analysis: SEM would provide high-resolution images of the surface topography of the material, revealing details about crystal habits, grain sizes, and defects.

Nanoparticle Characterization: For nano-particulate forms, TEM could be used to determine particle size distribution, shape, and the degree of crystallinity.

Structural Determination of Nanocrystals: High-resolution TEM (HR-TEM) and selected area electron diffraction (SAED) could provide information on the crystal lattice and symmetry, complementing data from X-ray diffraction, especially for very small crystals not suitable for single-crystal X-ray analysis.

The application of these powerful analytical methods is fundamental to advancing the understanding of the structural chemistry of this compound and its derivatives, paving the way for the rational design of new materials and functional molecules.

Future Directions and Emerging Research Avenues for 3 Chloropropoxy Methyl Benzene

Exploration of Novel Reactivity and Transformations

The future of ((3-chloropropoxy)methyl)benzene in chemical synthesis lies in the discovery and exploitation of new reaction pathways. While its fundamental reactivity is understood, there is considerable room to explore more complex and efficient transformations.

One key area of future research will be the development of novel catalytic systems to control the reactivity of the chloropropyl group. This could involve the use of transition metal catalysts to facilitate cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the terminus of the propoxy chain. Such reactions would significantly expand the library of derivatives that can be synthesized from this starting material.

Furthermore, investigations into asymmetric catalysis could lead to the stereoselective synthesis of chiral derivatives of this compound. This would be particularly valuable for applications in medicinal chemistry and materials science, where stereochemistry often plays a critical role in determining a molecule's properties and function.

Another avenue for exploration is the reactivity of the benzene (B151609) ring. While electrophilic aromatic substitution reactions are well-established for benzene and its derivatives, future work could focus on more modern and sustainable methods, such as C-H activation. youtube.comlibretexts.org This would allow for the direct functionalization of the aromatic ring without the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes.